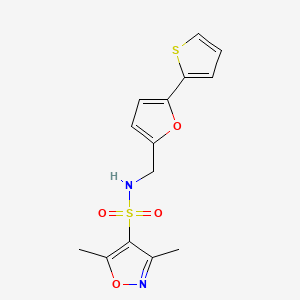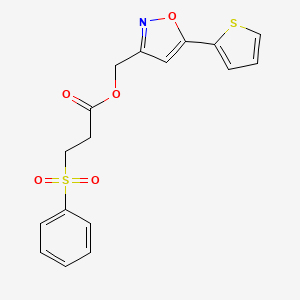
4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a complex organic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its synthesis and characterization.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl radical counterpart involves starting from commercially available precursors and performing a series of reactions including oxidation and radical formation . Similarly, the synthesis of a series of α-ketoamide derivatives is achieved through the ring opening of N-acylisatin followed by coupling reactions using OxymaPure/DIC as a coupling reagent . These methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as NMR, IR, MS, and X-ray crystallography. For example, a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was characterized using these techniques, providing detailed information about its molecular geometry and packing in the crystal lattice . Such analytical techniques would be essential for the molecular structure analysis of 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be quite diverse. For instance, N-aryl amino-4-acetamido-2-ethoxy benzamides were synthesized and screened for antimicrobial activity, indicating potential biological reactivity . Additionally, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions, showcasing the chemical reactivity of the benzamide moiety in the presence of fluorine substituents . These studies suggest that the compound may also undergo various chemical reactions, potentially leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from their structural features. For example, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compounds . The synthesis of uridine derivatives with acetamido and fluoro substituents also highlights the importance of these groups in modulating the properties of the molecules . The compound , with its fluorobenzyl and hydroxymethyl groups, is likely to exhibit unique physical and chemical properties that could be explored through experimental studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of complex organic compounds often involves multiple steps, including functionalization, cyclization, and introduction of specific functional groups. Research into similar compounds, such as the synthesis and characterization of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, demonstrates the methodologies that could be applied to synthesize and analyze the structure of the compound (Deng et al., 2014). These methodologies include NMR spectroscopy, X-ray crystallography, and elemental analysis, providing a comprehensive understanding of the molecular structure and electronic distribution.
Pharmacological Potential
Compounds with similar structural motifs have been investigated for their pharmacological properties. For example, the study of certain benzamide derivatives has revealed potential analgesic and anti-inflammatory activities, suggesting a methodology for assessing the biological activity of our compound of interest (Abu‐Hashem et al., 2020). Such research often involves in vitro and in vivo studies to evaluate the interaction of these compounds with biological targets, their efficacy in modulating specific physiological pathways, and their potential therapeutic applications.
Drug Discovery and Development
The detailed study of compounds’ pharmacokinetics and metabolism plays a crucial role in drug discovery and development. For instance, understanding the metabolic pathways, stability, and solubility of similar compounds can inform the optimization of drug candidates for improved bioavailability and therapeutic effect (Zhang et al., 2001). Techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) are instrumental in identifying metabolites and understanding the metabolic fate of these compounds in different biological systems.
Propiedades
IUPAC Name |
4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-18-4-2-1-3-15(18)13-31-20-10-26(17(12-27)9-19(20)28)11-21(29)25-16-7-5-14(6-8-16)22(24)30/h1-10,27H,11-13H2,(H2,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNDXCRSXIAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)


![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)

![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)


![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

